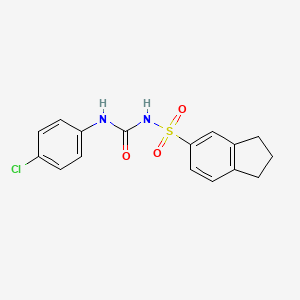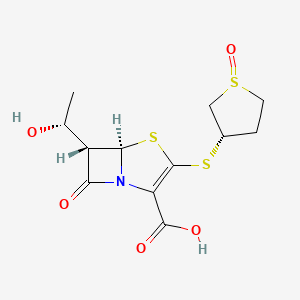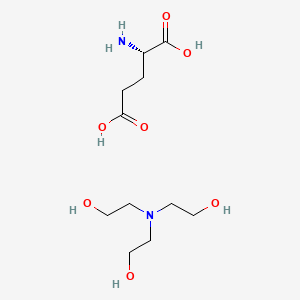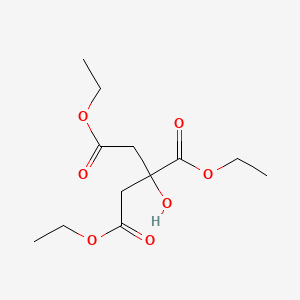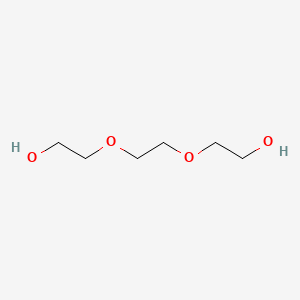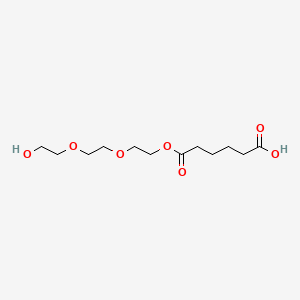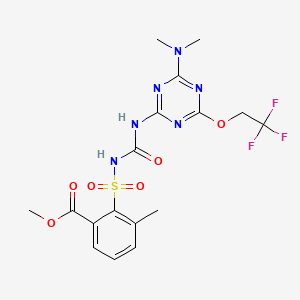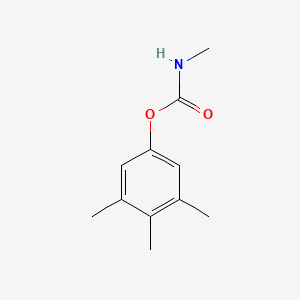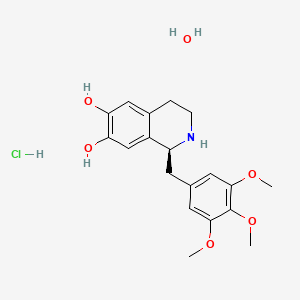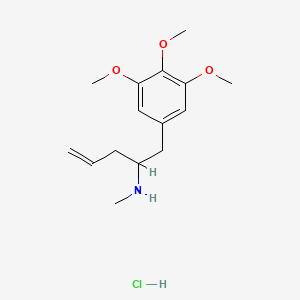
(1S-endo)-5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
SR 144528: is a chemical compound known for its role as a potent and highly selective inverse agonist of the cannabinoid receptor type 2 (CB2 receptor). It has a high affinity for the CB2 receptor with a dissociation constant (K_i) of 0.6 nanomolar, while its affinity for the cannabinoid receptor type 1 (CB1 receptor) is significantly lower (K_i of 400 nanomolar) . This compound is widely used in scientific research to investigate the functions of the CB2 receptor and to study the effects of CB1 receptors in isolation .
Scientific Research Applications
SR 144528 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptors.
Industry: Utilized in the development of new drugs targeting the endocannabinoid system.
Mechanism of Action
SR 144528 exerts its effects by binding to the CB2 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces the opposite effect of an agonist. The compound inhibits the activation of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . It also blocks the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell signaling and inflammation . Additionally, SR 144528 has been found to inhibit sterol O-acyltransferase, an enzyme involved in lipid metabolism .
Biochemical Analysis
Biochemical Properties
SR144528 interacts with the CB2 receptor, a part of the endocannabinoid system, which is involved in a variety of physiological processes. The CB2 receptor is primarily found on cells in the immune system, and its activation can influence inflammation and pain perception . SR144528, as an inverse agonist, can block the activity of this receptor, potentially altering these processes .
Cellular Effects
In cellular models, SR144528 has been shown to inhibit the effects of cannabinoid receptor agonists on adenylyl cyclase activity in cells expressing the human CB2 receptor . This suggests that SR144528 can influence cellular signaling pathways, potentially affecting a variety of cellular functions. For instance, it has been reported to decrease mu-opioid receptor expression and activation in mouse brainstem .
Molecular Mechanism
SR144528 exerts its effects at the molecular level primarily through its interaction with the CB2 receptor. As an inverse agonist, it binds to this receptor and induces a response opposite to that of agonists . This can lead to changes in cell signaling and gene expression, potentially influencing a variety of cellular processes .
Temporal Effects in Laboratory Settings
The effects of SR144528 can change over time in laboratory settings. For instance, it has been shown to have a long duration of action in vivo, with effects observable after oral administration
Dosage Effects in Animal Models
In animal models, the effects of SR144528 can vary with different dosages. For example, it has been shown to reduce paw swelling in a mouse model of carrageenan-induced paw edema
Metabolic Pathways
SR144528 is involved in the endocannabinoid system, interacting primarily with the CB2 receptor . This system is involved in a variety of physiological processes, including pain perception, inflammation, and immune response
Transport and Distribution
The transport and distribution of SR144528 within cells and tissues are likely influenced by its lipophilic nature and its affinity for the CB2 receptor
Subcellular Localization
The subcellular localization of SR144528 is likely influenced by its interaction with the CB2 receptor, which is primarily found on cells in the immune system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 144528 involves the formal condensation of the carboxy group of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with the amino group of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of SR 144528 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: SR 144528 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the carbonyl group present in the pyrazole ring.
Substitution: Substitution reactions can take place at the aromatic rings, where halogen atoms or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
SR 144528 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:
Rimonabant: A CB1 receptor antagonist with some activity at CB2 receptors.
AM630: Another CB2 receptor antagonist but with different selectivity and potency profiles.
JWH-133: A CB2 receptor agonist with high selectivity for CB2 over CB1 receptors.
SR 144528 stands out due to its high affinity and selectivity for the CB2 receptor, making it a valuable tool in cannabinoid research .
properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVYNSRNKFXQM-XRHWURSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N[C@H]3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940947 | |
| Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192703-06-3 | |
| Record name | 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192703-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR 144528 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192703063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



